

An In-depth Technical Guide on (S)-1-N-Cbz-2-cyano-pyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-N-Cbz-2-cyano-pyrrolidine

Cat. No.: B1354250

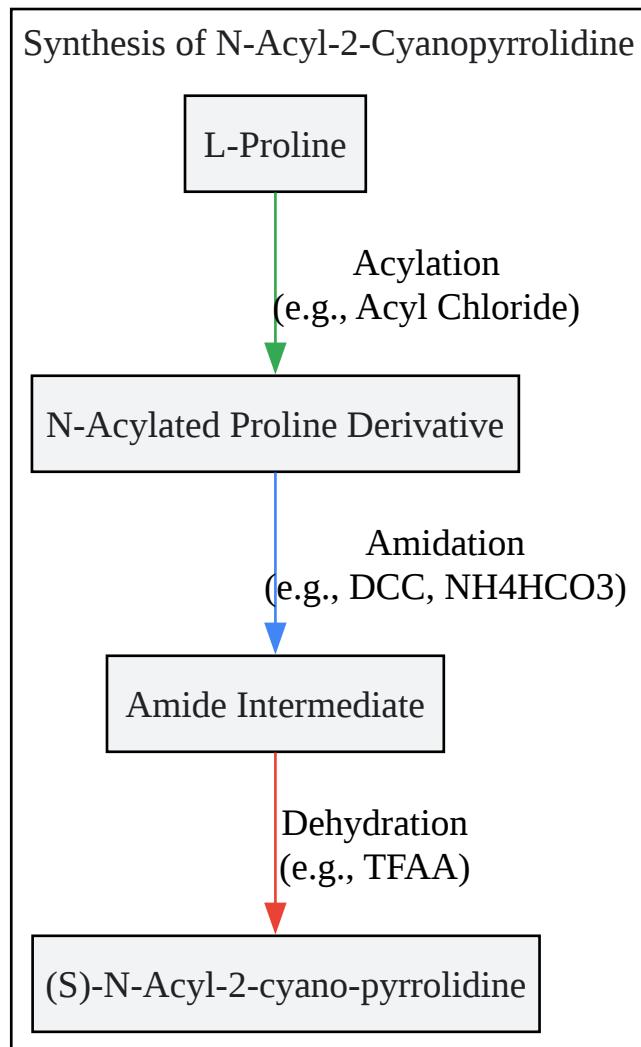
[Get Quote](#)

This technical guide provides a comprehensive overview of **(S)-1-N-Cbz-2-cyano-pyrrolidine**, a molecule of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and relevance in medicinal chemistry.

Core Molecular Data

(S)-1-N-Cbz-2-cyano-pyrrolidine is a derivative of the amino acid L-proline, featuring a carboxybenzyl (Cbz) protecting group and a nitrile functional group. Its chemical and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₂	[1] [2] [3] [4]
Molecular Weight	230.26 g/mol	[1] [3]
IUPAC Name	benzyl (2S)-2-cyanopyrrolidine-1-carboxylate	[1]
CAS Number	63808-36-6	[1] [2] [4]
Appearance	White to Yellow Solid	[2]
Predicted pKa	-5.02 ± 0.40	[2]
Topological Polar Surface Area	53.3 Å ²	[1] [2]


Significance in Drug Development

Nitrogen-containing heterocycles are fundamental structural motifs in pharmaceuticals, with 59% of FDA-approved small-molecule drugs containing such a feature.^[5] Among five-membered non-aromatic nitrogen heterocycles, the pyrrolidine ring is the most prevalent core structure.^[5] The conformational rigidity and stereochemical complexity offered by pyrrolidine derivatives make them valuable building blocks in medicinal chemistry.

Specifically, 2-cyanopyrrolidine derivatives are key intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type-II diabetes.^[6] ^[7] Vildagliptin is a notable example of a DPP-IV inhibitor that utilizes a cyanopyrrolidine moiety.^[6]^[8] The introduction of bicyclic pyrrolidine structures is also a strategy employed to enhance the three-dimensional shape of molecules, which can lead to improved binding affinity and clinical success.^[5]

Synthetic Workflow

The synthesis of cyanopyrrolidine derivatives often starts from L-proline or its derivatives. A general workflow involves the N-acylation of the pyrrolidine ring followed by the conversion of the carboxylic acid group into a nitrile. The diagram below illustrates a conceptual workflow for the synthesis of an N-acyl-2-cyanopyrrolidine.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for N-acyl-2-cyanopyrrolidine.

Experimental Protocols

While a specific protocol for **(S)-1-N-Cbz-2-cyano-pyrrolidine** is not detailed in the provided search results, a practical and alternative synthesis for a closely related key intermediate, **(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile**, has been described.^{[6][8]} This procedure highlights the key chemical transformations involved in the synthesis of such compounds.

Synthesis of **(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile**^[6]

- Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid:
 - To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), add chloroacetyl chloride (19.7 ml, 0.261 mol) at room temperature.
 - Reflux the reaction mixture for 2 hours.
 - After completion, cool the mixture to room temperature, dilute with water (20 mL), and stir for 20 minutes.
 - Add saturated brine (20 mL) and ethyl acetate (200 mL), and separate the organic layer.
 - Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
- Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide:
 - To a solution of the carboxylic acid from the previous step (10.0 g, 0.052 mol) in dichloromethane (200 mL), slowly add a solution of dicyclohexylcarbodiimide (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C.
 - Stir the mixture at room temperature for 1 hour.
 - Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for another hour.
 - Filter the mixture and wash the residue with DCM.
- Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile:
 - To a suspension of the amide from the previous step (4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.
 - Stir the reaction mixture at room temperature for 2 hours.
 - To this mixture, add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.
 - Stir the mixture at room temperature for 45 minutes and then concentrate under vacuum at 40 °C.

This protocol provides a representative example of the synthetic steps required to produce 2-cyanopyrrolidine derivatives, which are valuable precursors in the development of novel therapeutics. The choice of the N-acyl group, such as the Cbz group in the topic compound, can be adapted based on the desired final product and subsequent chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-1-N-Cbz-2-cyano-pyrrolidine | C13H14N2O2 | CID 11535955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. (S)-1-N-CBZ-2-CYANO-PYRROLIDINE [chemicalbook.com]
- 4. 63808-36-6|(S)-1-N-Cbz-2-cyano-pyrrolidine|(S)-1-N-Cbz-2-cyano-pyrrolidine|-范德生物科技公司 [bio-fount.com]
- 5. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on (S)-1-N-Cbz-2-cyano-pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354250#s-1-n-cbz-2-cyano-pyrrolidine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com